Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate
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Overview
Description
Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate is a chemical compound with the molecular formula C23H48O2Si. It is a derivative of hexadecanoic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate can be synthesized through the reaction of 3,7,11,15-tetramethylhexadecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: The compound is employed in the study of lipid metabolism and as a standard in mass spectrometry.
Mechanism of Action
The mechanism by which trimethylsilyl 3,7,11,15-tetramethylhexadecanoate exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group enhances the lipophilicity of the compound, facilitating its incorporation into lipid membranes and improving its stability. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl 3,7,11,15-tetramethylhexadecanoate: Known for its unique trimethylsilyl group.
Hexadecanoic acid: The parent compound without the trimethylsilyl group.
Trimethylsilyl hexadecanoate: A similar compound with fewer methyl groups on the hexadecanoic acid backbone.
Uniqueness
This compound stands out due to its enhanced lipophilicity and stability, making it more suitable for applications in drug delivery and lipid metabolism studies compared to its analogs .
Properties
CAS No. |
55517-59-4 |
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Molecular Formula |
C23H48O2Si |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
trimethylsilyl 3,7,11,15-tetramethylhexadecanoate |
InChI |
InChI=1S/C23H48O2Si/c1-19(2)12-9-13-20(3)14-10-15-21(4)16-11-17-22(5)18-23(24)25-26(6,7)8/h19-22H,9-18H2,1-8H3 |
InChI Key |
OHPFDZRPHVRQNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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